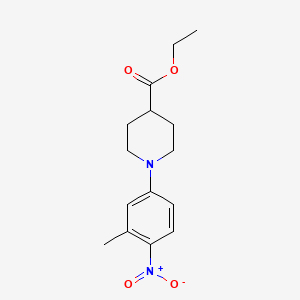
Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) on the benzene ring, which is attached to the piperidine ring via an ethyl ester linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate typically involves the following steps:
Nitration: The starting material, 3-methylbenzene, undergoes nitration to introduce the nitro group, forming 3-methyl-4-nitrobenzene.
Piperidine Formation: The nitrobenzene derivative is then reacted with piperidine to form the piperidine ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Piperidine derivatives with amine groups.
Substitution Products: Various substituted piperidines and esters.
科学的研究の応用
Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate: Similar structure but lacks the methyl group on the benzene ring.
Ethyl 1-(3-methyl-4-nitrobenzene)-3-piperidinecarboxylate: Similar structure but with a different position of the nitro group.
Uniqueness: Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate is unique due to the presence of both the nitro group and the methyl group on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
ethyl 1-(3-methyl-4-nitrophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(18)12-6-8-16(9-7-12)13-4-5-14(17(19)20)11(2)10-13/h4-5,10,12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSLSTZLVNMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














